N1-(呋喃-2-基甲基)-N2-(2-(呋喃-3-基)-2-硫代吗啉基乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

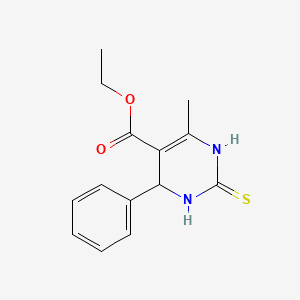

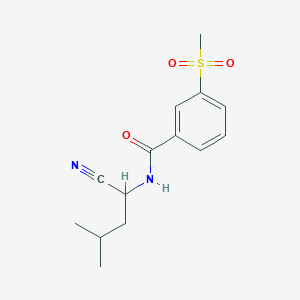

“N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide” is a complex organic compound that incorporates furan and thiadiazole ring systems . Furan is a five-membered aromatic heterocycle containing one oxygen atom and is an important building block in organic chemistry .

Synthesis Analysis

The synthesis of this compound involves the reaction of the corresponding hydrazide with different aldose sugars . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . The reaction time, the solvent, and the amounts of the substrates were optimized .Molecular Structure Analysis

The molecular structure of this compound is complex, incorporating furan and thiadiazole ring systems . The furan ring is a five-membered aromatic heterocycle containing one oxygen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the corresponding hydrazide with different aldose sugars . This is followed by heterocyclization of the formed hydrazones to afford the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as modified nucleobase via acetylation followed by the heterocyclization process .科学研究应用

Catalytic Organic Synthesis

The compound has garnered attention in the realm of catalytic organic synthesis. Researchers have integrated biomass catalytic conversion with organic synthesis techniques. Specifically, they utilize N-acetylglucosamine as the primary feedstock. In the first phase, this feedstock undergoes catalytic transformation into 5-hydroxymethylfurfural (HMF) . The subsequent step involves a condensation reaction between HMF and 3,3-Dimethyl-2-butanone , resulting in the synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one . This two-step process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .

Furan Platform Chemicals

Beyond fuels and plastics, furan platform chemicals (FPCs) play a crucial role. The compound’s furan ring structure positions it as a potential FPC. Understanding its reactivity and applications can contribute to sustainable chemistry and green technology .

Amides and Esters

Researchers have synthesized amides and esters containing furan rings using related compounds. For instance, N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced from 2-furoic acid, furfurylamine, and furfuryl alcohol. These derivatives hold promise in various applications .

作用机制

Target of Action

Furan derivatives are known to exhibit considerable chemical reactivity . They are often used in the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

Mode of Action

Furan derivatives are known to undergo various chemical reactions, including selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation . These reactions can lead to a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .

Result of Action

Furan derivatives are known to have substantial biological activity . For instance, some furan derivatives demonstrate good antimicrobial activity against yeast-like fungi Candida albicans .

属性

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c21-16(18-10-14-2-1-6-24-14)17(22)19-11-15(13-3-7-23-12-13)20-4-8-25-9-5-20/h1-3,6-7,12,15H,4-5,8-11H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXIQBXFMKUATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide](/img/structure/B2777062.png)

![5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2777065.png)

![4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride](/img/structure/B2777067.png)

![methyl N-[(4-chlorophenyl)methyl]carbamodithioate](/img/structure/B2777069.png)

![ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2777070.png)

![Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2777076.png)

![Tert-butyl 4-(aminomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2777077.png)

![N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2777079.png)